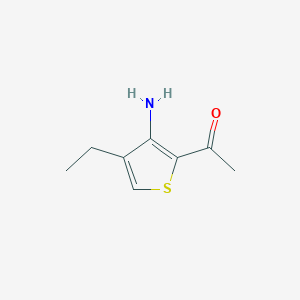
1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- is a chemical compound with the molecular formula C8H11NOS It belongs to the class of thiazole derivatives, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- typically involves the reaction of appropriate thiazole precursors with various reagents. One common method is the reaction of 3-amino-4-ethylthiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often optimize reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use as an analgesic, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects. The amino group and ethyl group on the thiazole ring may also contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-methyl-2-thienyl)
- Ethanone, 1-(3-thienyl)
- Ethanone, 1-(2-thienyl)
Uniqueness
Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- is unique due to the presence of both an amino group and an ethyl group on the thiazole ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and potential applications. The combination of these functional groups enhances its reactivity and interaction with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
87676-05-9 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(3-amino-4-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-3-6-4-11-8(5(2)10)7(6)9/h4H,3,9H2,1-2H3 |
InChI Key |
SGMFIEKKGVNABW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















